molecular formula C14H11N3 B081513 1,4-Diphenyltriazole CAS No. 13148-78-2

1,4-Diphenyltriazole

Cat. No. B081513
CAS RN: 13148-78-2
M. Wt: 221.26 g/mol
InChI Key: UIXYUQXWIFEYBN-UHFFFAOYSA-N
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Description

1,4-Diphenyltriazole (DPT) is a heterocyclic organic compound that has gained significant attention in recent years due to its diverse applications in scientific research. It is a triazole derivative that is widely used as a ligand in coordination chemistry and as a building block in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of 1,4-Diphenyltriazole is not well understood. However, it is believed to act as a chelating agent, forming stable complexes with metal ions. This property makes it useful in various applications, including catalysis and metal ion sensing.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 1,4-Diphenyltriazole. However, studies have shown that it is non-toxic and does not exhibit any significant adverse effects on living organisms.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1,4-Diphenyltriazole in lab experiments is its ability to form stable complexes with metal ions, making it useful in various applications. However, its limitations include its high cost and limited availability.

Future Directions

There are several potential future directions for research involving 1,4-Diphenyltriazole. These include the development of new catalysts for organic transformations, the design of new metal-organic frameworks, and the synthesis of new organic compounds for various applications. Additionally, further studies are needed to understand the mechanism of action of 1,4-Diphenyltriazole and its potential applications in medicine and biology.
In conclusion, 1,4-Diphenyltriazole is a versatile compound that has numerous applications in scientific research. Its ability to form stable complexes with metal ions makes it useful in various applications, including catalysis and metal ion sensing. Further research is needed to fully understand its mechanism of action and potential applications in medicine and biology.

Synthesis Methods

1,4-Diphenyltriazole can be synthesized through various methods, including the reaction of phenylhydrazine with phenylacetonitrile, the reaction of phenylhydrazine with phenylacetaldehyde, and the reaction of phenylhydrazine with phenylacetic acid. The most commonly used method involves the reaction of phenylhydrazine with phenylacetonitrile in the presence of a catalyst such as copper(I) bromide.

Scientific Research Applications

1,4-Diphenyltriazole has been extensively used as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. It has been used in the synthesis of metal-organic frameworks (MOFs) and in the design of new catalysts for organic transformations. 1,4-Diphenyltriazole has also been used as a building block in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.

properties

CAS RN

13148-78-2

Product Name

1,4-Diphenyltriazole

Molecular Formula

C14H11N3

Molecular Weight

221.26 g/mol

IUPAC Name

1,4-diphenyltriazole

InChI

InChI=1S/C14H11N3/c1-3-7-12(8-4-1)14-11-17(16-15-14)13-9-5-2-6-10-13/h1-11H

InChI Key

UIXYUQXWIFEYBN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CN(N=N2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=CN(N=N2)C3=CC=CC=C3

Other CAS RN

13148-78-2

synonyms

1,4-diphenyl-1,2,3-triazole

Origin of Product

United States

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